molecular formula C9H11NO3 B3271782 L-Tyrosine-13C9 CAS No. 55443-60-2

L-Tyrosine-13C9

Cat. No.: B3271782
CAS No.: 55443-60-2
M. Wt: 190.12 g/mol
InChI Key: OUYCCCASQSFEME-ZNZHEFIISA-N
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Description

L-Tyrosine-13C9 is a stable isotope-labeled form of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The “13C9” label indicates that nine carbon atoms in the molecule are replaced with the carbon-13 isotope, making it particularly useful in scientific research for tracing metabolic pathways and studying protein dynamics.

Scientific Research Applications

L-Tyrosine-13C9 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Target of Action

L-Tyrosine-13C9 is a stable isotope-labeled form of L-Tyrosine . L-Tyrosine is a non-essential amino acid that plays a crucial role in the synthesis of proteins . It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones . The primary targets of L-Tyrosine are the enzymes involved in these biosynthetic pathways.

Mode of Action

This compound, like its unlabeled counterpart, interacts with its targets by serving as a substrate for various enzymes. For instance, it is hydroxylated by phenylalanine hydroxylase to form L-DOPA, a precursor to dopamine

Biochemical Pathways

This compound participates in several biochemical pathways. It is a precursor in the biosynthesis of catecholamines, which include neurotransmitters like dopamine, norepinephrine, and epinephrine . It also contributes to the production of melanin, a pigment responsible for skin, hair, and eye color . Additionally, L-Tyrosine is involved in the synthesis of thyroid hormones, which regulate metabolism .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to mirror that of L-Tyrosine. After ingestion, L-Tyrosine is absorbed in the small intestine and transported to the liver via the portal vein . In the liver, it can be incorporated into proteins or used in the biosynthesis of the aforementioned compounds. The 13C label allows for the tracking of this compound in metabolic studies and can be used to study its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The action of this compound results in the production of several important biological compounds. These include catecholamine neurotransmitters, which play key roles in the nervous system, melanin, which contributes to pigmentation, and thyroid hormones, which regulate metabolism . The 13C label allows for the tracking of these metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-13C9 typically involves the incorporation of carbon-13 labeled precursors into the amino acid structure. One common method is the microbial fermentation of a carbon-13 labeled glucose source, which is then converted into this compound through a series of enzymatic reactions. The reaction conditions often include controlled pH, temperature, and nutrient supply to optimize the yield and purity of the labeled amino acid .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently incorporate carbon-13 into the tyrosine molecule. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to isolate and purify the this compound .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-13C9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine-13C9 is unique due to its specific labeling with nine carbon-13 atoms, making it highly suitable for detailed metabolic and proteomic studies. Its stable isotope labeling provides a non-radioactive and safe method for tracing biochemical pathways, which is not possible with unlabeled or differently labeled compounds .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-ZNZHEFIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55443-60-2
Record name 55443-60-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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